![molecular formula C6H12F3NO B2702672 2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol CAS No. 1153896-36-6](/img/structure/B2702672.png)
2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol
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Overview
Description
“2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol” is a chemical compound with the CAS Number: 1153896-36-6 . It has a molecular weight of 171.16 and its IUPAC name is 2-[(2,2,2-trifluoroethyl)amino]-1-butanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol” is 1S/C6H12F3NO/c1-2-5(3-11)10-4-6(7,8)9/h5,10-11H,2-4H2,1H3 . This indicates that the compound has a carbon backbone with a trifluoroethyl group and an amino group attached.Physical And Chemical Properties Analysis
The compound is a liquid . It has a molecular weight of 171.16 and its storage temperature is 4 degrees Celsius .Scientific Research Applications
NMR Spectroscopy Enhancement
Perfluoro-tert-butyl 4-hydroxyproline derivatives were synthesized, demonstrating their utility in enhancing sensitivity in 19F NMR spectroscopy. These compounds, through distinct conformational preferences, facilitated the detection of model peptides, suggesting potential applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Synthetic Methodology and Chemical Analysis
The synthesis of chiral 1,2-amino alcohol derivatives from their Schiff bases by catalytic hydrogenation over palladium showcases a method for producing compounds like 2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol. This process, used for resolving agents in optically active compounds, emphasizes its significance in synthetic chemistry (Hegedüs et al., 2015).
Ionic Liquids and Material Science
Research on protic hydroxylic ionic liquids with nitrogenous centers points towards novel applications in material science. By synthesizing compounds with dual basic centers, researchers developed ionic liquids exhibiting unique properties such as low glass transition temperatures and high conductivity, potentially useful in various technological applications (Shevchenko et al., 2017).
Fluorinated Polymers
The development of hydrophobic fluorinated polyetherimide with long perfluoroalkyl side chains from monomers like 2-(perfluorohexylmethyl)butan-1,4-diamine showcases the role of fluorinated compounds in enhancing material properties. Such polymers, capable of casting films, illustrate the impact of fluorinated building blocks in advanced material sciences (Romero et al., 2002).
Heterogeneity in Ionic Liquids
Investigations into the heterogeneity of room-temperature ionic liquids reveal the complex interactions at the molecular level, which could be influenced by compounds with fluorinated groups. Understanding these dynamics can lead to improved solvent systems for various chemical processes, including those involving 2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol (Hu & Margulis, 2006).
Safety and Hazards
The compound has a GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
properties
IUPAC Name |
2-(2,2,2-trifluoroethylamino)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO/c1-2-5(3-11)10-4-6(7,8)9/h5,10-11H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCBTXCQSNFWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol |
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